Methyl 4-(1-hydroxy-2-nitroethyl)benzoate
Description
Methyl 4-(1-hydroxy-2-nitroethyl)benzoate is a nitro-substituted methyl benzoate derivative characterized by a hydroxy-nitroethyl functional group at the para position of the aromatic ring. Nitration reactions of methyl benzoate derivatives, such as those described in , often employ mixed acid systems (e.g., HNO₃/H₂SO₄) or calcium nitrate in acetic acid to introduce nitro groups . The hydroxy-nitroethyl moiety suggests a two-step synthesis involving nitration and hydroxylation, though precise methodologies require further investigation.
Properties
IUPAC Name |
methyl 4-(1-hydroxy-2-nitroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-10(13)8-4-2-7(3-5-8)9(12)6-11(14)15/h2-5,9,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNECTYJAMWFQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-2-nitroethyl)benzoate typically involves the nitration of methyl benzoate. The process begins with the reaction of methyl benzoate with a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out at low temperatures (5-15°C) to ensure high yields and purity . The nitration process results in the formation of methyl m-nitrobenzoate, which can then be further modified to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-2-nitroethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 4-(1-hydroxy-2-nitroethyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxy-2-nitroethyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Table 1: Comparison of Nitro-Substituted Methyl Benzoate Analogs
Methyl Benzoates with Heterocyclic or Bulky Substituents
Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ) and Methyl 4-(Bromomethyl)benzoate () demonstrate the impact of substituent bulkiness and electronic effects. Bromomethyl derivatives (e.g., Methyl 4-(Bromomethyl)benzoate) exhibit higher reactivity in nucleophilic substitutions compared to nitro-hydroxyethyl groups, making them more versatile intermediates in cross-coupling reactions .
Bioactive Methyl Benzoate Derivatives
describes Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b), a urea-linked analog with demonstrated bioactivity. Such compounds achieve moderate yields (31–44%) and are characterized by ESI–MS, indicating that nitro-hydroxyethyl derivatives might require similar mass spectrometry validation if NMR proves insufficient . Additionally, notes methyl benzoate derivatives functionalized with dimethylamino or cyclohexylamino groups, which exhibit enhanced solubility and HDAC inhibitory activity. The polar nitro and hydroxy groups in Methyl 4-(1-hydroxy-2-nitroethyl)benzoate could similarly influence solubility but may reduce membrane permeability compared to lipophilic analogs .
Biological Activity
Methyl 4-(1-hydroxy-2-nitroethyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound, with the CAS number 90923-10-7, belongs to the nitrobenzoate family. Nitrobenzoates are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound includes a nitro group that is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that nitrobenzoate derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular processes or damaging microbial DNA.
Anticancer Effects
Nitrobenzoate compounds have also been investigated for their anticancer properties. For example, a study highlighted that certain nitrobenzoate derivatives could inhibit tumor cell proliferation and induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival . this compound may share these properties due to the structural similarities with other active nitrobenzoates.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest. Nitro compounds are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity can be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Nitro groups can participate in redox reactions, leading to the inhibition of key enzymes involved in metabolic pathways.
- DNA Interaction : The compound may intercalate into DNA or form adducts, thereby affecting replication and transcription processes.
- Signal Transduction Modulation : It can modulate signaling pathways related to cell survival and apoptosis through interactions with receptors or kinases .
Study on Anticancer Activity
A significant study examined the effects of a nitrobenzoate derivative on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. Flow cytometry analysis revealed alterations in cell cycle distribution, suggesting that the compound effectively induces G0/G1 phase arrest .
Research on Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. This compound demonstrated a reduction in edema and levels of inflammatory markers in serum. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Comparative Analysis with Other Nitro Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, anticancer, anti-inflammatory | Enzyme inhibition, DNA interaction |
| IMB5476 (Nitrobenzoate derivative) | Anticancer, antiangiogenic | Targeting endothelial cell mobility |
| X8 (Novel nitrobenzoate compound) | Antiangiogenic | Disruption of VEGF/VEGFR2 signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
